molecular formula C9H5FN2O3 B12289124 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12289124
M. Wt: 208.15 g/mol
InChI Key: CLESYSDDJOHDGR-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug.

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

CLESYSDDJOHDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)O

Origin of Product

United States

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